

CAS number and molecular weight of Floctafenine-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Floctafenine-d5

Cat. No.: B586913

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An In-depth Technical Guide to Floctafenine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Floctafenine-d5**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID), Floctafenine. This guide is intended for use by researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.

Core Compound Information

Floctafenine-d5 is a stable, isotopically labeled form of Floctafenine. It is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies to ensure the accuracy and precision of quantitative analyses of Floctafenine in biological matrices.

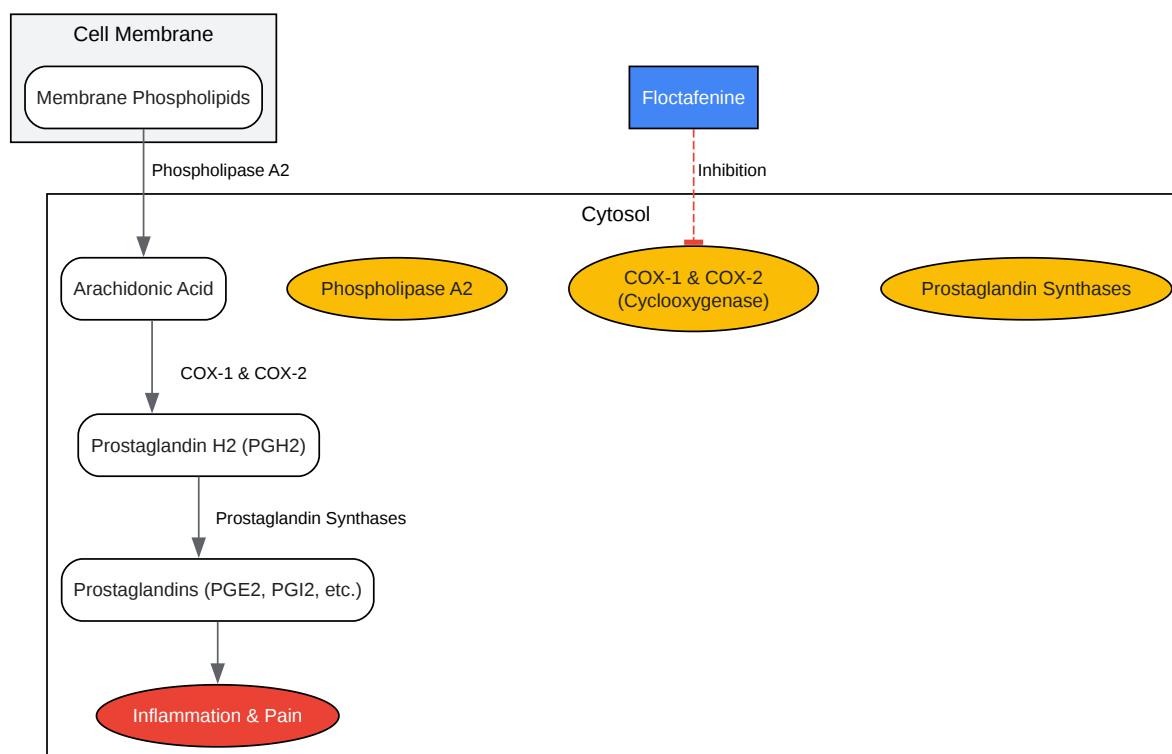
The key quantitative data for **Floctafenine-d5** are summarized in the table below, alongside the data for its non-labeled counterpart for comparative purposes.

Property	Floctafenine-d5	Floctafenine
CAS Number	1794884-17-5[1][2][3]	23779-99-9
Molecular Formula	C ₂₀ H ₁₂ D ₅ F ₃ N ₂ O ₄ [1][2][3]	C ₂₀ H ₁₇ F ₃ N ₂ O ₄
Molecular Weight	411.39 g/mol [1][2][3]	406.36 g/mol
Synonyms	2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester	Idarac, R-4318

Mechanism of Action of the Parent Compound: Inhibition of Prostaglandin Synthesis

Floctafenine, the parent compound of **Floctafenine-d5**, exerts its analgesic and anti-inflammatory effects by inhibiting the synthesis of prostaglandins. It acts as a cyclooxygenase (COX) inhibitor, which blocks the conversion of arachidonic acid into prostaglandins that mediate pain and inflammation.

The following diagram illustrates the simplified prostaglandin synthesis pathway and the point of inhibition by Floctafenine.



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Inhibition of Prostaglandin Synthesis by Floctafenine.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Floctafenine-d5** are not readily available in the public domain and are often considered proprietary. However, a representative protocol for its use as an internal standard in a bioanalytical method is provided below. This protocol is based on standard practices for the quantification of small molecules in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To develop and validate a method for the accurate quantification of Floctafenine in human plasma.

Materials and Reagents:

- Floctafenine analytical standard
- **Floctafenine-d5** (internal standard, IS)
- Human plasma (K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 μm)

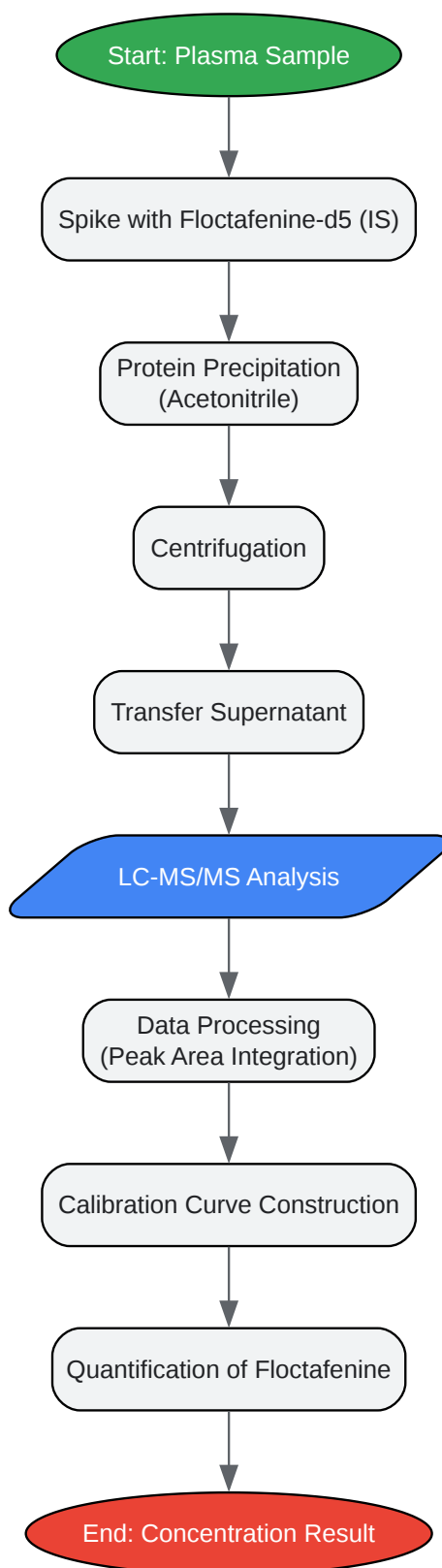
Procedure:

- Preparation of Standard and QC Samples:
 - Prepare stock solutions of Floctafenine and **Floctafenine-d5** (IS) in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions of Floctafenine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
 - Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

- Spike blank human plasma with the working standard solutions to create calibration standards and quality control (QC) samples at various concentrations.
- Sample Preparation (Protein Precipitation):
 - To 50 μL of plasma sample (blank, standard, QC, or unknown), add 10 μL of the IS working solution.
 - Add 200 μL of acetonitrile to precipitate plasma proteins.
 - Vortex the samples for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient elution at a flow rate of 0.4 mL/min.
 - Injection volume: 5 μL .
 - MS/MS Conditions (Positive ESI mode):
 - Monitor the specific precursor-to-product ion transitions for Floctafenine and **Floctafenine-d5**.
- Data Analysis:
 - Integrate the peak areas for both the analyte (Floctafenine) and the IS (**Floctafenine-d5**).
 - Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Floctafenine in the QC and unknown samples from the calibration curve.

The following diagram outlines the workflow for the bioanalytical method described above.



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Bioanalytical Workflow for Floctafenine Quantification.

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References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Staff View: Method Development and Validation in Food and Pharmaceutical Analysis [find.uoc.ac.in]
- To cite this document: BenchChem. [CAS number and molecular weight of Floctafenine-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586913#cas-number-and-molecular-weight-of-floctafenine-d5]

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